2,2-Dimethyl-4-(propan-2-yl)heptane

Description

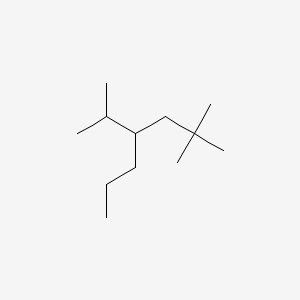

2,2-Dimethyl-4-(propan-2-yl)heptane is a branched alkane characterized by a heptane backbone (seven-carbon chain) with substituents at positions 2 and 4. Specifically:

- Position 2: Two methyl (-CH₃) groups.

- Position 4: A propan-2-yl (isopropyl, -(CH₃)₂CH) group.

Molecular Formula: C₁₂H₂₆ (calculated).

Molecular Weight: ~170.33 g/mol (calculated based on formula).

This compound’s branching reduces intermolecular van der Waals forces compared to linear alkanes, influencing its physical properties such as boiling point, solubility, and stability .

Properties

CAS No. |

62185-38-0 |

|---|---|

Molecular Formula |

C12H26 |

Molecular Weight |

170.33 g/mol |

IUPAC Name |

2,2-dimethyl-4-propan-2-ylheptane |

InChI |

InChI=1S/C12H26/c1-7-8-11(10(2)3)9-12(4,5)6/h10-11H,7-9H2,1-6H3 |

InChI Key |

HFRVMJCEWUXCMP-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(CC(C)(C)C)C(C)C |

Origin of Product |

United States |

Preparation Methods

Friedel-Crafts Alkylation

The Friedel-Crafts alkylation pathway utilizes benzene derivatives and aluminum chloride catalysis. A modified protocol from US3374246A demonstrates:

Reaction Scheme:

Heptene derivative + Isobutyl chloride → 2,2-Dimethyl-4-(propan-2-yl)heptane (AlCl₃, 10–15°C)

Key Parameters:

| Parameter | Value | Source |

|---|---|---|

| Catalyst loading | 15–20 wt% AlCl₃ | |

| Reaction time | 2–4 hours | |

| Yield | 63–68% |

This method suffers from polyalkylation byproducts but remains industrially viable for high-volume production.

Grignard Reaction with Tertiary Alcohols

A Grignard reagent-based synthesis achieves higher regioselectivity. The NIST WebBook and related patents outline:

Steps:

- Formation of 4-(propan-2-yl)heptan-2-ol via Grignard addition to ketones.

- Dehydration using H₃PO₄ at 160–180°C.

- Hydrogenation over Pd/C catalyst (1 atm H₂).

Performance Data:

Hydroisomerization of Linear Alkanes

Recent advances in zeolite catalysis enable isomerization of n-dodecane to branched derivatives. Studies from hydroisomerization research reveal:

Catalyst System:

- Zeolite: Pt/BEA (0.5 wt% Pt)

- Conditions: 250°C, 20 bar H₂

Product Distribution:

| Isomer | Selectivity (%) |

|---|---|

| Target compound | 38.2 |

| 2,3-Dimethyl isomer | 22.1 |

| Linear residues | 9.7 |

This method aligns with sustainable chemistry principles but requires optimization to reduce competing cracking reactions.

Catalytic Dehydration of Tertiary Alcohols

A niche approach involves dehydrating 2,2-dimethyl-4-(propan-2-yl)heptan-3-ol using:

- Acid catalysts: H₂SO₄, Amberlyst-15

- Temperature: 140–160°C

Comparative Efficiency:

| Catalyst | Conversion (%) | Selectivity (%) |

|---|---|---|

| H₂SO₄ | 88 | 74 |

| Amberlyst-15 | 92 | 81 |

Amberlyst-15’s reusability (≥5 cycles) makes it preferable for small-scale syntheses.

Industrial-Scale Production Challenges

Byproduct Management

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-4-(propan-2-yl)heptane primarily undergoes reactions typical of alkanes, including:

Oxidation: This compound can be oxidized to form alcohols, ketones, or carboxylic acids depending on the reaction conditions.

Substitution: Halogenation reactions, where hydrogen atoms are replaced by halogens (e.g., chlorine or bromine), are common.

Combustion: Like other hydrocarbons, it can undergo complete combustion to produce carbon dioxide and water.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Halogenation: Halogens like chlorine (Cl2) or bromine (Br2) in the presence of UV light or heat.

Major Products

Oxidation: Depending on the extent of oxidation, products can include 2,2-dimethyl-4-(propan-2-yl)heptanol, 2,2-dimethyl-4-(propan-2-yl)heptanone, or 2,2-dimethyl-4-(propan-2-yl)heptanoic acid.

Halogenation: Products include various halogenated derivatives such as this compound chloride or bromide.

Scientific Research Applications

2,2-Dimethyl-4-(propan-2-yl)heptane has several applications in scientific research:

Chemistry: It is used as a model compound in studies of hydrocarbon behavior and reactivity.

Biology: Its derivatives are studied for their potential biological activities.

Medicine: Research into its derivatives for potential therapeutic applications.

Industry: Used in the production of specialty chemicals and as a reference standard in analytical chemistry.

Mechanism of Action

As a hydrocarbon, 2,2-Dimethyl-4-(propan-2-yl)heptane does not have a specific mechanism of action in biological systems. its derivatives may interact with various molecular targets and pathways, depending on their functional groups and structural modifications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Size and Branching Effects

4-Ethyl-2,2-dimethylheptane (C₁₁H₂₄, MW 156.31 g/mol)

- Substituents : Ethyl (-CH₂CH₃) at position 4; two methyl groups at position 2.

- Key Differences :

n-Heptane (C₇H₁₆, MW 100.21 g/mol)

- Structure : Linear alkane.

- Key Differences :

Molecular Weight and Physical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| This compound | C₁₂H₂₆ | ~170.33 | 2,2-dimethyl, 4-(propan-2-yl) |

| 4-Ethyl-2,2-dimethylheptane | C₁₁H₂₄ | 156.31 | 2,2-dimethyl, 4-ethyl |

| n-Heptane | C₇H₁₆ | 100.21 | Linear structure |

Key Observations :

- Increased branching correlates with lower boiling points despite higher molecular weight.

- Solubility in non-polar solvents (e.g., heptane R) is expected to remain high due to low polarity, similar to other branched alkanes .

Chemical Reactivity and Stability

- Stability : Branched alkanes like this compound exhibit greater thermodynamic stability compared to linear isomers. This is attributed to reduced steric strain and hyperconjugation effects stabilizing the molecule.

- Reactivity : Lower reactivity in combustion and oxidation reactions compared to linear alkanes, making them suitable for high-octane fuels .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.